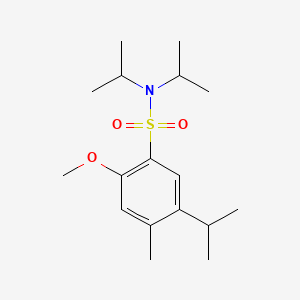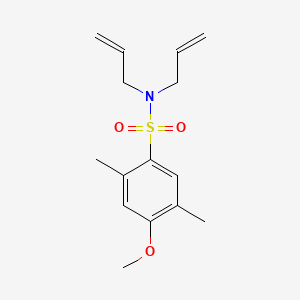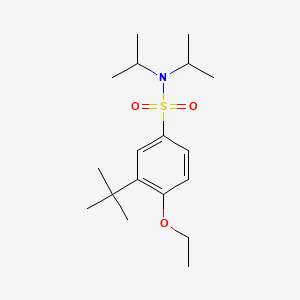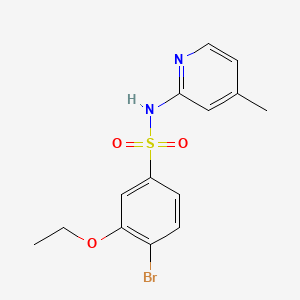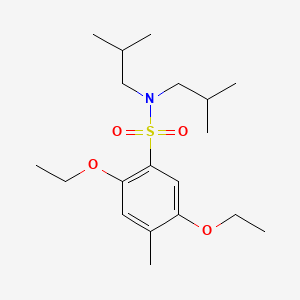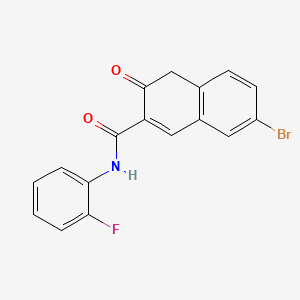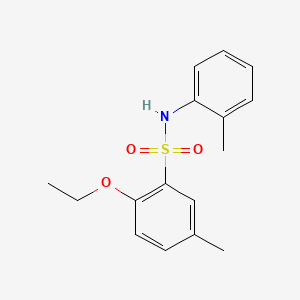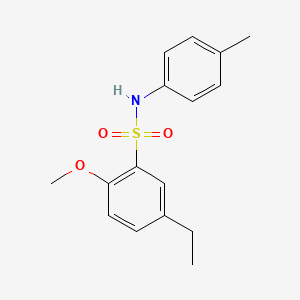
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and protein kinase B (AKT).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity and high selectivity towards cancer cells. However, its solubility in aqueous solutions is limited, which may pose challenges for its use in certain experiments. Moreover, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research on 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. This will help to optimize its use in various fields, including cancer therapy and neuroprotection. Secondly, more studies are needed to assess its pharmacokinetic and pharmacodynamic properties in vivo, which will help to determine its potential clinical applications. Finally, the development of novel derivatives of this compound with improved solubility and selectivity towards specific molecular targets may lead to the discovery of more potent and effective therapeutic agents.
Métodos De Síntesis
The synthesis of 6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2-hydroxychromene-3-carboxylic acid with propargylamine in the presence of thionyl chloride. The resulting product is then treated with propargyl alcohol to obtain the desired compound. The synthesis method is relatively simple and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
6-bromo-2-oxo-N,N-bis(prop-2-en-1-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. Moreover, it has been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties. These findings suggest that this compound may have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
6-bromo-2-oxo-N,N-bis(prop-2-enyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-3-7-18(8-4-2)15(19)13-10-11-9-12(17)5-6-14(11)21-16(13)20/h3-6,9-10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJLEOIQQLUZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

